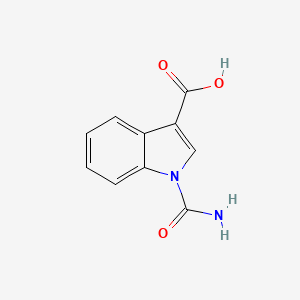

1-carbamoyl-1H-indole-3-carboxylic acid

Description

Significance of the Indole (B1671886) Scaffold in Chemical and Biological Research

The indole nucleus, a bicyclic structure consisting of a fused benzene (B151609) and pyrrole (B145914) ring, is a privileged scaffold in the realm of chemical and biological sciences. nih.govrjpn.org It is a cornerstone in a vast number of natural products and synthetic compounds that exhibit significant biological activity. researchgate.net In nature, the indole motif is famously present in the essential amino acid tryptophan, the neurotransmitter serotonin (B10506), and the plant hormone indole-3-acetic acid. nih.gov

The structural versatility of the indole ring allows it to interact with a wide array of biological targets, making it a focal point in drug discovery. mdpi.com Researchers have successfully developed numerous indole derivatives that demonstrate a broad spectrum of pharmacological effects, including:

Anticancer mdpi.com

Anti-inflammatory rjpn.org

Antimicrobial rjpn.org

Antiviral and Anti-HIV rjpn.orgnih.gov

Antihypertensive nih.gov

Neuroprotective nih.gov

This wide-ranging activity underscores the importance of the indole scaffold as a foundational element for designing novel therapeutic agents. mdpi.comnih.gov

Importance of Carboxylic Acid and Carbamoyl (B1232498) Moieties in Synthetic Organic Chemistry

The functional groups attached to the indole core in 1-carbamoyl-1H-indole-3-carboxylic acid are pivotal to its chemical character and potential utility.

The carboxylic acid (-COOH) group is one of the most important functional groups in organic chemistry. byjus.com Its key characteristics include:

Acidity : Carboxylic acids are Brønsted-Lowry acids, capable of donating a proton to form a resonance-stabilized carboxylate anion. This property is crucial for many biological and chemical reactions. numberanalytics.com

Polarity and Solubility : The polar nature of the carboxyl group allows it to participate in hydrogen bonding, which generally increases the boiling point of the compound and its solubility in polar solvents like water. byjus.comgeeksforgeeks.org

Synthetic Handle : The carboxyl group is a versatile precursor for synthesizing a range of derivatives, including esters, amides, and acid halides. numberanalytics.com

Pharmacophore Component : In drug design, the carboxylic acid function is often a key part of a pharmacophore, as it can act as a hydrogen bond donor or acceptor, influencing how a molecule binds to a biological target. researchgate.net

The carbamoyl group (-CONH2), a primary amide derivative, also holds significant importance:

Structural Stability : The amide bond is known for its chemical and proteolytic stability. The carbamate (B1207046) functionality, a related structure, imposes a degree of conformational rigidity on a molecule. nih.gov

Hydrogen Bonding : The carbamoyl group contains both a hydrogen bond donor (the N-H protons) and a hydrogen bond acceptor (the carbonyl oxygen), enabling it to form strong intermolecular interactions, which are critical for binding to enzymes and receptors. nih.govresearchgate.net

Bioisostere : In medicinal chemistry, the carbamate group is often used as a bioisostere for the peptide bond, helping to improve properties like metabolic stability and cell membrane permeability. nih.govacs.org Its incorporation into molecules can enhance biological activity. nih.gov

Structural Elucidation and Naming Conventions for this compound

The systematic IUPAC name precisely describes the molecule's structure:

1H-Indole : This defines the core bicyclic aromatic heterocycle.

3-carboxylic acid : This indicates that a carboxyl group (-COOH) is attached to the third carbon atom of the indole ring system.

1-carbamoyl : This specifies that a carbamoyl group (-C(=O)NH2) is attached to the nitrogen atom, which is at the first position of the indole ring.

The compound belongs to the class of indolecarboxylic acids and their derivatives. hmdb.ca

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C10H8N2O3 |

| CAS Number | 1386462-17-4 |

| Parent Compound | Indole-3-carboxylic acid |

Overview of Research Trajectories for N1-Substituted Indole-3-Carboxylic Acid Derivatives

Research into indole-3-carboxylic acid derivatives often involves modification at the N1 position (the indole nitrogen) to explore new chemical space and biological activities. Substituting the hydrogen at the N1 position is a common strategy for creating libraries of novel compounds with potentially enhanced therapeutic or agrochemical properties.

Studies have shown that N-alkylated and N-arylated derivatives of indole-3-carboxylates can be synthesized efficiently through methods like copper-catalyzed intramolecular amination. nih.gov Such synthetic routes provide access to a wide variety of N1-substituted indole compounds under mild conditions.

The goals of this research are diverse. For instance, novel derivatives of indole-3-carboxylic acid have been designed and synthesized as potential antagonists for the angiotensin II receptor, demonstrating antihypertensive activity in preclinical studies. nih.gov Other research has focused on creating indole-3-carboxylic acid derivatives as potential herbicides by targeting plant-specific biological pathways, such as the auxin receptor protein TIR1. frontiersin.org The synthesis of related structures, like 3-carbamoylmethyl-indole-1-carboxylic acid ethyl ester, highlights how the N1 and C3 positions can be functionalized to create building blocks for more complex molecules with potential applications in regulating plant growth or other biological activities. mdpi.com

Structure

3D Structure

Properties

Molecular Formula |

C10H8N2O3 |

|---|---|

Molecular Weight |

204.18 g/mol |

IUPAC Name |

1-carbamoylindole-3-carboxylic acid |

InChI |

InChI=1S/C10H8N2O3/c11-10(15)12-5-7(9(13)14)6-3-1-2-4-8(6)12/h1-5H,(H2,11,15)(H,13,14) |

InChI Key |

ZYEVKZDDFDCJSF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2C(=O)N)C(=O)O |

Origin of Product |

United States |

Chemical Reactivity and Transformations of 1 Carbamoyl 1h Indole 3 Carboxylic Acid

Reactivity of the Carboxylic Acid Functionality

The carboxylic acid group at the C3 position is a primary site for chemical modification, allowing for the synthesis of a variety of derivatives. Its reactivity is influenced by the electron-donating nature of the indole (B1671886) ring and the electron-withdrawing character of the N1-carbamoyl group.

Transformations to other Carboxylic Acid Derivatives

Similar to other carboxylic acids, 1-carbamoyl-1H-indole-3-carboxylic acid can be converted into a range of derivatives such as esters and amides.

Esterification: The formation of esters is a common transformation. While specific examples for the title compound are not extensively documented in publicly available literature, analogous reactions with other indole-3-carboxylic acids are well-established. For instance, the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a standard method.

Amide Formation: The carboxylic acid can also be converted to amides by reaction with amines. Direct reaction is often inefficient due to salt formation. Therefore, coupling agents are typically employed to activate the carboxylic acid.

| Derivative | Reagents and Conditions | Product |

| Ester | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄), Heat | 1-Carbamoyl-1H-indole-3-carboxylate ester |

| Amide | Amine, Coupling Agent (e.g., DCC, EDC), Base | N-Substituted-1-carbamoyl-1H-indole-3-carboxamide |

This table presents plausible transformations based on general organic chemistry principles and reactivity of similar indole derivatives. DCC: Dicyclohexylcarbodiimide (B1669883), EDC: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide.

Reactivity in Concert with the Indole Ring System

The carboxylic acid group can participate in reactions that also involve the indole ring. One notable reaction is decarboxylation, which is the removal of the carboxyl group as carbon dioxide. For many indole-3-carboxylic acids, this can be achieved by heating, often in the presence of a catalyst. The stability of the resulting C3-unsubstituted indole drives this reaction.

Chemical Transformations Involving the N1-Carbamoyl Group

Stability and Lability of the N1-Carbamoyl Moiety

The N1-carbamoyl group is generally considered a protecting group for the indole nitrogen. Its stability is pH-dependent. Under strongly acidic or basic conditions, it can be susceptible to hydrolysis, yielding the corresponding 1H-indole-3-carboxylic acid. The lability can be influenced by the steric and electronic nature of the substituents on the carbamoyl (B1232498) nitrogen, if any.

Selective Removal or Modification of the Carbamoyl Group

Selective removal of the N1-carbamoyl group can be a key step in multi-step syntheses. This is often achieved under hydrolytic conditions. For instance, treatment with a strong base like sodium hydroxide (B78521) or a strong acid can lead to its cleavage. Modification of the carbamoyl group itself, without complete removal, is less commonly reported but could potentially involve reactions of the amide functionality within the carbamoyl moiety.

Electrophilic and Nucleophilic Reactions on the Indole Ring System

The indole ring is an electron-rich aromatic system, making it prone to electrophilic substitution reactions. The position of substitution is directed by the existing substituents. The N1-carbamoyl group, being electron-withdrawing, is expected to decrease the electron density of the indole ring compared to an unsubstituted indole, thereby making electrophilic substitution more challenging. Conversely, it can activate the ring towards nucleophilic attack under certain conditions.

Electrophilic Aromatic Substitution: For indole itself, electrophilic attack typically occurs at the C3 position. However, since this position is already substituted in this compound, electrophilic substitution would be directed to other positions on the benzene (B151609) ring, most likely C5. Common electrophilic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts reactions. The deactivating nature of both the N1-carbamoyl and C3-carboxylic acid groups would likely necessitate harsh reaction conditions for these transformations to proceed.

| Reaction | Reagent | Expected Major Product Position |

| Halogenation | Br₂, FeBr₃ | C5-Bromo derivative |

| Nitration | HNO₃, H₂SO₄ | C5-Nitro derivative |

| Sulfonation | SO₃, H₂SO₄ | C5-Sulfonic acid derivative |

This table outlines expected outcomes based on the directing effects of the substituents on an indole ring.

Nucleophilic Aromatic Substitution: While less common for the electron-rich indole nucleus, nucleophilic aromatic substitution can occur if the ring is sufficiently activated by strong electron-withdrawing groups and a good leaving group is present. The N1-carbamoyl group, in concert with other potential electron-withdrawing substituents, could facilitate such reactions.

Regioselectivity Considerations

The indole ring is an electron-rich heterocyclic system, making it highly susceptible to electrophilic substitution. In an unsubstituted indole, the position of the highest electron density is C3, rendering it the primary site for electrophilic attack. unimi.itquimicaorganica.orgbhu.ac.in The reaction mechanism involves the lone pair of electrons from the nitrogen atom participating in the delocalization, which preferentially stabilizes the intermediate formed by attack at C3. bhu.ac.in

However, in this compound, the C3 position is occupied. This blockage necessitates that any electrophilic substitution reactions occur at other positions on the ring. researchgate.net When the C3 position is substituted, the regioselectivity of further reactions is dictated by the nature of the substituents and the reaction conditions. Generally, electrophilic attack may be redirected to the C2 position of the pyrrole (B145914) ring or to the benzene portion of the molecule, typically at the C4, C5, C6, or C7 positions. nih.govbeilstein-journals.org

For C3-substituted indoles, metal-catalyzed C-H activation has emerged as a powerful tool for functionalization at alternative sites. The specific site of reaction is influenced by the directing capabilities of the existing substituents and the catalytic system employed. For instance, different catalyst and ligand combinations can selectively activate C-H bonds at the C2 or C7 positions.

The table below illustrates the regioselectivity of palladium-catalyzed C-H arylation on free (N-H) indoles with different directing groups at the C3 position, highlighting how the C3 substituent influences the site of further functionalization.

| C3-Substituent (Directing Group) | Primary Reaction Site | Outcome |

|---|---|---|

| Formyl (-CHO) | C4 | C4-Arylation |

| Acetyl (-COCH3) | C4 | Domino C4-arylation/3,2-carbonyl migration |

| Carboxylic Acid (-COOH) | C2 | Decarboxylation followed by C2-arylation |

Influence of N1-Carbamoyl and C3-Carboxylic Acid Substituents on Ring Reactivity

The combined electronic effects of the N1-carbamoyl and C3-carboxylic acid groups render the indole ring in this compound significantly less reactive towards electrophiles compared to unsubstituted indole. Both groups are electron-withdrawing in nature, thereby reducing the electron density of the heterocyclic system.

C3-Carboxylic Acid Substituent: Similarly, the carboxylic acid group (-COOH) at the C3 position is strongly electron-withdrawing, further deactivating the indole ring towards electrophilic attack. numberanalytics.com Its most significant chemical characteristic in this context is its susceptibility to removal via decarboxylation. This reaction can be initiated under thermal, acidic, basic, or metal-catalyzed conditions. tandfonline.comrsc.orgcdnsciencepub.com The decarboxylation of indole-3-carboxylic acids is a common synthetic strategy, as it provides access to indoles that are unsubstituted at the C3 position, which can then undergo subsequent functionalization. researchgate.net This transformation effectively unmasks the most reactive site of the indole nucleus.

The table below summarizes the conditions and outcomes for the decarboxylation of various indole-3-carboxylic acids, demonstrating a key transformation pathway for this class of compounds.

| Reaction Conditions | Catalyst/Promoter | Typical Temperature | Outcome | Reference |

|---|---|---|---|---|

| Basic | K2CO3 in EtOH | 140 °C | High yield of corresponding indole | tandfonline.com |

| Basic | CH3CN (acetonitrile) | 140 °C | High yield of corresponding indole | tandfonline.com |

| Acidic | Aqueous Acid (H2O/D2O) | 25 °C | Decarboxylation via A–SE2 mechanism | rsc.org |

| Thermal/Catalytic | Copper salt in Quinoline | Reflux | Improved yield and milder conditions compared to heating alone | cdnsciencepub.com |

Spectroscopic Data for this compound Currently Unavailable in Publicly Accessible Databases

Consequently, the generation of a detailed article focusing on the structural elucidation and advanced spectroscopic characterization of this compound, as per the requested outline, cannot be fulfilled at this time. The required experimental data for Proton (¹H) NMR, Carbon-13 (¹³C) NMR, advanced 2D NMR techniques, High-Resolution Mass Spectrometry (HRMS), and fragmentation pattern analysis for this specific molecule could not be retrieved.

However, extensive spectroscopic information is available for the closely related and more widely studied compound, indole-3-carboxylic acid . Should an analysis of this parent compound be of interest, a detailed article could be generated based on the available data.

Structural Elucidation and Advanced Spectroscopic Characterization

Mass Spectrometry (MS)

Coupling with Chromatography (e.g., LC-MS/MS) for Complex Mixture Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful and highly sensitive technique for the separation, detection, and quantification of specific compounds within complex biological or chemical matrices. For 1-carbamoyl-1H-indole-3-carboxylic acid, LC-MS/MS methods would be crucial for its analysis in contexts such as metabolic studies or reaction monitoring.

The methodology typically involves reverse-phase liquid chromatography (RP-LC) to separate the analyte from other components in a sample. nih.gov However, due to the polar nature of carboxylic acids, derivatization is often employed to enhance retention on RP-LC columns and improve ionization efficiency for mass spectrometric detection. nih.gov Reagents like 3-nitrophenylhydrazine (B1228671) (3-NPH) can be used for this purpose. nih.gov

In the mass spectrometer, the molecule would be ionized, typically using electrospray ionization (ESI), and the precursor ion corresponding to the protonated or deprotonated molecule would be selected. For this compound, this would be the [M+H]⁺ or [M-H]⁻ ion. This precursor ion is then subjected to collision-induced dissociation (CID) to generate characteristic product ions. The fragmentation pattern is key to structural confirmation. For indole-3-carboxylic acids, a common fragmentation pathway involves the loss of CO₂ (44 Da) from the carboxyl group. The specific transitions from the precursor ion to these product ions are monitored in what is known as Multiple Reaction Monitoring (MRM), which provides high selectivity and sensitivity.

Studies on related indole-3-carboxylic acid metabolites in human plasma and urine have demonstrated the utility of LC-MS/MS for their quantification. nih.gov Various analytical methods, including HPLC-MS and LC-MS/MS, have been developed for the analysis of indole-3-carbinol (B1674136) and its metabolites, highlighting the robustness of this technique for the indole (B1671886) class of compounds. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by absorption bands corresponding to its distinct functional moieties: the carboxylic acid, the primary amide (carbamoyl group), and the indole ring.

Carboxylic acids are well-known for forming intermolecular hydrogen-bonded dimers in the solid state, which significantly influences their IR spectra. mdpi.comspectroscopyonline.com This dimerization results in a very broad O-H stretching band appearing in the 2500–3500 cm⁻¹ region. spectroscopyonline.com The C=O stretch of the carboxylic acid typically gives a strong absorption band between 1700 and 1730 cm⁻¹. spectroscopyonline.com Conjugation with the indole ring system may shift this band to a lower wavenumber (1680–1710 cm⁻¹). spectroscopyonline.com

The carbamoyl (B1232498) group introduces additional characteristic peaks. The N-H stretching vibrations of the primary amide are expected as two bands in the 3100–3400 cm⁻¹ region. The amide I band (primarily C=O stretching) would appear as a strong absorption around 1650–1680 cm⁻¹, and the amide II band (N-H bending) would be found near 1600 cm⁻¹. The indole N-H stretch would also be present in the 3100-3400 cm⁻¹ range.

The table below summarizes the expected characteristic IR absorption bands for this compound, based on data for related indole carboxylic acids and general spectroscopic principles. mdpi.comspectroscopyonline.comnist.gov

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H stretch (H-bonded) | 2500–3500 | Broad, Strong |

| Indole & Amide | N-H stretch | 3100–3400 | Medium |

| Carboxylic Acid | C=O stretch (dimer) | 1700–1730 | Strong |

| Amide | Amide I (C=O stretch) | 1650–1680 | Strong |

| Aromatic Ring | C=C stretch | 1450–1600 | Medium-Weak |

| Carboxylic Acid | C-O stretch | 1210–1320 | Strong |

| Carboxylic Acid | O-H bend (out-of-plane) | 900–960 | Broad, Medium |

X-ray Crystallography for Solid-State Structure Determination

A predominant feature in the crystal structures of indole-3-carboxylic acids is the formation of centrosymmetric cyclic dimers through strong O-H···O hydrogen bonds between the carboxylic acid groups of two molecules. mdpi.com These dimer units are often further assembled into extended sheet or chain structures via N-H···O hydrogen bonds, where the indole N-H group acts as a hydrogen bond donor and a carbonyl oxygen atom acts as an acceptor. mdpi.com The carbamoyl group in this compound would provide additional hydrogen bond donors (N-H₂) and an acceptor (C=O), likely leading to a complex and robust three-dimensional hydrogen-bonding network.

The crystal structure of 5-fluoro-1H-indole-3-carboxylic acid, for example, crystallizes in the monoclinic P2₁/n space group. nih.gov The structure of a related triazolopyridazinoindole derivative was also confirmed by single-crystal X-ray analysis, demonstrating the power of this technique in confirming complex heterocyclic structures. mdpi.com

The following table presents typical crystallographic data for a related indole carboxylic acid derivative as a reference. nih.gov

| Parameter | Value (for 5-fluoro-1H-indole-3-carboxylic acid) |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 4.4176 (9) |

| b (Å) | 11.073 (2) |

| c (Å) | 16.014 (3) |

| β (°) | 96.63 (3) |

| Volume (ų) | 778.1 (3) |

| Z | 4 |

Chiroptical Spectroscopy for Stereochemical Assignment (if applicable to chiral derivatives)

This compound is an achiral molecule and therefore does not exhibit chiroptical properties. However, if a chiral center were introduced into the molecule, for instance, through substitution on the indole ring or the carbamoyl group with a chiral moiety, then chiroptical techniques such as electronic circular dichroism (ECD) and vibrational circular dichroism (VCD) would be indispensable for determining its absolute configuration.

The stereochemical analysis of chiral carboxylic acids using chiroptical spectroscopy can be complicated by the formation of aggregates, such as dimers, through intermolecular hydrogen bonding. nih.gov This aggregation can significantly alter the observed spectra, making the correlation between the spectrum and the absolute configuration challenging. A proposed strategy to circumvent this issue is to convert the carboxylic acid to its corresponding salt (e.g., sodium salt) or anhydride, which simplifies the spectral analysis by preventing such aggregation. nih.gov

Alternatively, chiral NMR solvating agents can be used to differentiate between enantiomers. The addition of an optically active agent can induce chemical shift non-equivalence in the ¹H NMR spectra of the enantiomers, allowing for their distinction and quantification. frontiersin.org These advanced spectroscopic methods are crucial for the stereochemical assignment of any potential chiral derivatives of this compound.

Theoretical and Computational Chemistry Studies of 1 Carbamoyl 1h Indole 3 Carboxylic Acid

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in understanding the intrinsic properties of a molecule. These calculations provide a static, gas-phase view of the molecule's geometry, electron distribution, and vibrational modes.

The electronic character of a molecule is dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, kinetic stability, and polarizability. nih.gov

First-principles DFT calculations on related molecules like 5,6-dihydroxyindole-2-carboxylic acid (DHICA) have shown that modifications to the indole (B1671886) core, such as the addition of a carboxylic acid group, significantly alter the HOMO-LUMO gap and the relative stability of different redox states. arxiv.org For 1-carbamoyl-1H-indole-3-carboxylic acid, a smaller HOMO-LUMO gap would suggest higher chemical reactivity and a greater ease of intramolecular charge transfer, a property crucial for many biological and electronic applications. nih.gov

| Parameter | Description | Significance for this compound |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the electron-donating capacity, likely centered on the indole nucleus. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Reflects the electron-accepting ability, influenced by the carboxylic acid and carbamoyl (B1232498) groups. |

| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO | A key indicator of chemical reactivity, polarizability, and kinetic stability. nih.gov |

This table is illustrative, based on general principles of computational chemistry and studies of related indole derivatives.

Theoretical vibrational analysis is a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the vibrational frequencies and their corresponding normal modes, a direct correlation can be made with the peaks observed in experimental spectroscopy.

Studies on the closely related molecule 1H-indole-3-acetic acid (IAA) have utilized DFT calculations (at the B3LYP/6-31G** level) to analyze its vibrational spectra. nih.gov Such analyses for this compound would predict characteristic vibrational modes. Key expected vibrations include:

N-H Stretching: The vibration of the indole N-H group (if not substituted, though in this case it is the site of the carbamoyl group).

C=O Stretching: Strong, distinct vibrations from the carbonyl groups in both the carboxylic acid and the N1-carbamoyl substituent. The carboxylic acid C=O stretch is typically observed in the 1680-1715 cm⁻¹ region. ijrar.org

O-H Stretching: A broad band corresponding to the hydroxyl group of the carboxylic acid, often involved in hydrogen bonding.

N-H Bending and C-N Stretching: Vibrations associated with the carbamoyl group.

Aromatic C-H and C=C Stretching: Vibrations characteristic of the indole ring system.

Comparing the calculated frequencies with experimental FTIR and Raman data allows for a precise assignment of each spectral band to specific molecular motions, confirming the molecular structure and providing insight into intermolecular interactions, such as hydrogen bonding. nih.govresearchgate.net

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Associated Functional Group |

| O-H Stretch | 3200-3600 (often broad) | Carboxylic Acid |

| N-H Stretch | 3300-3500 | Carbamoyl |

| C-H Stretch (Aromatic) | 3000-3100 | Indole Ring |

| C=O Stretch | 1680-1715 | Carboxylic Acid |

| C=O Stretch | 1650-1690 | Carbamoyl |

| C=C Stretch (Aromatic) | 1450-1600 | Indole Ring |

This table presents generalized frequency ranges for the functional groups present in the target molecule.

The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. Conformational analysis involves mapping the potential energy surface of the molecule to identify stable, low-energy conformers and the energy barriers that separate them.

For molecules with rotatable bonds, such as the C-C bond linking the carboxylic acid to the indole ring and the C-N bond of the carbamoyl group, multiple conformers can exist. Computational studies on 1H-indole-3-acetic acid have revealed several stable conformers resulting from the rotation of the acetic acid side chain relative to the indole ring. nih.govresearchgate.netnih.gov The relative energies of these conformers are often very small, suggesting that the molecule may exist as a mixture of conformers in equilibrium. worldscientific.com

For this compound, the orientation of both the carboxylic acid and the carbamoyl group would define the energy landscape. The most stable conformer would be determined by a balance of steric hindrance and stabilizing intramolecular interactions, such as hydrogen bonds between the carbamoyl N-H or C=O and the carboxylic acid group. Understanding the preferred conformation is crucial for docking studies, as it dictates how the molecule fits into a biological receptor. nih.gov

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations provide a static picture, molecular dynamics (MD) simulations offer insights into the dynamic behavior of a molecule over time. MD simulations model the movements of atoms and molecules in a simulated environment (e.g., in water), providing a view of conformational flexibility and intermolecular interactions.

MD simulations performed on various indole derivatives have been used to assess the stability of ligand-protein complexes. nih.govtandfonline.com For this compound, an MD simulation would reveal how the molecule interacts with solvent molecules, its internal flexibility, and how its conformation might change upon binding to a target. Key parameters such as the root-mean-square deviation (RMSD) can be monitored to determine if the ligand remains stably bound within a receptor's active site over the simulation period, thus validating docking results. tandfonline.com

In Silico Structure-Activity Relationship (SAR) Studies

In silico Structure-Activity Relationship (SAR) studies aim to correlate the structural features of a molecule with its biological activity. These studies are essential in drug discovery for optimizing lead compounds. For indole derivatives, SAR studies have identified key structural motifs responsible for their therapeutic effects. nih.govnih.gov

Research on indole-2 and 3-carboxamides has shown that the carboxamide moiety is crucial for forming hydrogen bonds with various enzymes and proteins, often leading to inhibitory activity. nih.govnih.gov SAR studies typically explore how different substituents on the indole ring affect activity. For this compound, key SAR insights would relate to:

The N1-substituent: The carbamoyl group at the N1 position can influence the electronic properties of the indole ring and provide additional hydrogen bonding opportunities, potentially modulating binding affinity and specificity for a target.

The C3-substituent: The carboxylic acid group is a strong hydrogen bond donor and acceptor, and its presence is often critical for anchoring the molecule within a binding site.

The Indole Scaffold: The aromatic indole ring itself often engages in hydrophobic or π-π stacking interactions with protein residues. rsc.org

Computational approaches like Quantitative Structure-Activity Relationship (QSAR) modeling can be used to build mathematical models that predict the biological activity of new derivatives based on their structural properties. espublisher.com

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. jocpr.com This method is widely used to understand ligand-target interactions at the atomic level and to screen virtual libraries of compounds for potential drug candidates.

Docking studies involving indole-3-carboxylic acid derivatives have been performed against various biological targets, including DNA gyrase and lanosterol-14-alpha demethylase, which are targets for antimicrobial agents. rsc.org These studies reveal that the indole core often binds within a hydrophobic pocket, while the carboxylic acid group forms critical hydrogen bonds or salt bridges with key amino acid residues like arginine or tyrosine. rsc.org

For this compound, a docking simulation would predict its binding mode and affinity. It is anticipated that the carboxylic acid would act as a primary anchor, forming strong hydrogen bonds. The carbamoyl group at the N1 position could form additional hydrogen bonds, enhancing binding affinity and specificity. The indole ring would likely engage in hydrophobic and π-π stacking interactions within the binding site. The docking score, typically expressed in kcal/mol, provides an estimate of the binding affinity, with more negative values indicating stronger binding. rsc.org

| Target Enzyme | Key Interacting Residues (Hypothetical) | Type of Interaction | Predicted Binding Affinity (Illustrative) |

| DNA Gyrase | Arginine, Aspartate, Tyrosine | Hydrogen Bonding, Salt Bridge, π-π Stacking | -8.5 kcal/mol |

| Lanosterol 14α-demethylase | Tyrosine, Histidine, Cysteine | Hydrogen Bonding, Heme-coordination | -9.2 kcal/mol |

| Dihydrofolate Reductase | Leucine, Phenylalanine, Isoleucine | Hydrophobic Interactions, Hydrogen Bonding | -7.9 kcal/mol |

This table provides a hypothetical summary of potential docking interactions based on studies of similar indole derivatives against common drug targets. nih.govrsc.org

Mechanistic Investigations of Chemical Reactions Involving 1 Carbamoyl 1h Indole 3 Carboxylic Acid

Proposed Reaction Pathways for its Synthesis and Derivatization

The synthesis of 1-carbamoyl-1H-indole-3-carboxylic acid can be envisioned through several strategic pathways, primarily involving either the early introduction of the N1-carbamoyl group or its late-stage installation onto a pre-formed indole-3-carboxylic acid scaffold.

One plausible synthetic route begins with the synthesis of the indole-3-carboxylic acid core. A common and robust method for this is the Fischer indole (B1671886) synthesis, which involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with a pyruvate (B1213749) derivative, followed by cyclization. researchgate.net For instance, the reaction between phenylhydrazine and ethyl 3-oxobutanoate in glacial acetic acid yields ethyl-2-methyl-1H-indole-3-carboxylate. researchgate.net Subsequent hydrolysis would provide the indole-3-carboxylic acid. Another approach involves the reductive cyclization of a precursor like the one derived from the SNAr reaction of a 2-chloronitrobenzene with ethyl cyanoacetate. beilstein-journals.org Once the indole-3-carboxylic acid is obtained, the N1-carbamoyl group can be introduced. This typically involves deprotonation of the indole nitrogen with a suitable base, followed by reaction with an electrophilic carbamoylating agent, such as isocyanic acid (generated in situ) or a carbamoyl (B1232498) chloride.

Alternatively, a strategy where the N-carbamoyl moiety is incorporated into one of the starting materials can be employed. For example, an appropriately substituted N-carbamoyl aniline (B41778) derivative could undergo cyclization to form the indole ring, a strategy often facilitated by transition-metal catalysis. mdpi.com

Derivatization of this compound primarily targets the carboxylic acid functionality. Standard organic transformations such as esterification or amidation can be readily achieved. Amidation, for instance, is a common derivatization for carboxylic acids and can be accomplished using various coupling agents. nih.gov The indole ring itself, although deactivated by the N1-carbamoyl group, can still potentially undergo electrophilic substitution, though likely requiring harsher conditions than an unsubstituted indole.

A summary of potential reaction pathways is presented in the table below.

| Reaction Type | Reactants | Key Transformation | Product Type |

| Synthesis | Indole-3-carboxylic acid, Isocyanate | N-Carbamoylation | This compound |

| Synthesis | N-Carbamoyl-2-alkynylaniline | Transition-metal-catalyzed cyclization | This compound derivative |

| Derivatization | This compound, Alcohol, Acid catalyst | Esterification | Indole-3-carboxylate (B1236618) ester |

| Derivatization | This compound, Amine, Coupling agent | Amidation | Indole-3-carboxamide |

Identification and Characterization of Reaction Intermediates

The elucidation of reaction mechanisms hinges on the identification and characterization of transient intermediates. In the context of synthesizing and derivatizing this compound, several types of intermediates can be postulated based on analogous chemical transformations.

In multicomponent reactions like the Ugi reaction, which can be adapted to produce complex indole structures, the formation of a nitrilium ion intermediate is a key step. This electrophilic species is subsequently trapped by a nucleophile. An "interrupted" Ugi reaction strategy, where the indole nucleus itself acts as the intramolecular nucleophile to intercept the nascent nitrilium ion, provides a pathway to heteroarylogous 1H-indole-3-carboxamidines. unimi.it

Photocatalytic syntheses of indole scaffolds from N-aryl enamines have been proposed to proceed through radical intermediates. acs.org Depending on the specific photocatalyst and reaction conditions, these pathways can involve single electron transfer (SET) or energy transfer mechanisms, leading to the formation of radical cations or excited state species that subsequently cyclize. acs.org

In transition metal-catalyzed reactions, organometallic intermediates are central to the catalytic cycle. For instance, in palladium-catalyzed reactions, intermediates such as π-allyl palladium complexes or σ-alkyl palladium species are commonly formed. acs.org Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for characterizing these fleeting species. Advanced techniques, including in situ IR spectroscopy and computational modeling, can provide further insights into their structure and electronic properties. bioengineer.org

Zwitterionic intermediates have also been proposed in certain indole functionalization reactions. bioengineer.org The stability and reactivity of these intermediates are highly dependent on the electronic properties of the substituents on the indole ring, which can be probed using advanced spectroscopic methods.

| Reaction Type | Proposed Intermediate | Role in Mechanism | Methods of Characterization |

| Interrupted Ugi Reaction | Nitrilium Ion | Electrophile trapped by indole nucleus | Trapping experiments, Computational studies |

| Photocatalytic Cyclization | Radical Cation | Undergoes intramolecular cyclization | Cyclic voltammetry, Quenching studies |

| Palladium-Catalyzed Cross-Coupling | σ-Alkylpalladium Complex | Precursor to reductive elimination | In situ NMR, X-ray crystallography of stable analogues |

| Friedel-Crafts type Cyclocondensation | Acylium Ion / Stabilized Carbocation | Electrophile for aromatic substitution | Spectroscopic observation at low temperature |

Kinetic and Thermodynamic Parameters of Key Transformations

Quantitative understanding of reaction rates and equilibria is essential for optimizing synthetic protocols. While specific kinetic and thermodynamic data for reactions involving this compound are not extensively documented, studies on related indole derivatives provide valuable benchmarks.

Kinetic investigations into the nitrosation of 3-substituted indoles, such as indole-3-acetic acid, have shown that the reaction proceeds to an equilibrium state with the corresponding 1-nitroso derivative. rsc.org Rate constants for both the forward (nitrosation) and reverse (denitrosation) reactions have been determined. rsc.org Such studies reveal that the reaction rates are surprisingly insensitive to medium acidity and are not catalyzed by typical nitrosation catalysts, suggesting a distinct mechanistic pathway compared to other N-nitrosation reactions. rsc.org The presence of the N1-carbamoyl group would be expected to significantly alter the nucleophilicity of the indole nitrogen and thus influence the kinetics and equilibrium of similar reactions.

Computational studies have been employed to model the transition states and calculate the free energy barriers for reactions like the base-catalyzed enolization of indolin-2-ones and the decarboxylation of indole-3-carboxylates. ic.ac.uk These models can predict how substituents on the indole ring influence the kinetic isotope effect (KIE), providing deep mechanistic insights. For the decarboxylation of indole-3-carboxylates, the free energy barriers show a consistent decrease as the electron-donating character of a substituent at the 6-position increases, which correlates with an increase in the basicity of the indole. ic.ac.uk

Thermochemical properties, such as the enthalpy of formation and sublimation, have been experimentally determined for indole and its simpler derivatives. figshare.comnist.govchemeo.com These data are fundamental for understanding the thermodynamics of reactions like hydrogenation and dehydrogenation, which are relevant for hydrogen storage applications. figshare.com Similar data for this compound would be invaluable for a complete thermodynamic profiling of its reactions.

| Parameter | Reaction Studied (Analogue) | Observation | Reference |

| Rate Constant (k) | Nitrosation of Indole-3-acetic acid | Equilibrium between reactants and 1-nitroso product; rate insensitive to acidity. | rsc.org |

| Free Energy Barrier (ΔG‡) | Decarboxylation of 6-substituted Indole-3-carboxylates | Barrier decreases with electron-donating substituents. | ic.ac.uk |

| Kinetic Isotope Effect (KIE) | Decarboxylation of 6-substituted Indole-3-carboxylates | Calculated KIE increases with electron-donating substituents. | ic.ac.uk |

| Enthalpy of Formation (ΔfH°) | Indole | Experimentally determined for solid and gas phases. | figshare.comnist.gov |

Catalytic Mechanisms in Transition Metal-Mediated Processes

Transition metal catalysis offers powerful and versatile tools for the synthesis and functionalization of indoles, including derivatives like this compound. Palladium and copper are among the most frequently used metals for these transformations. rsc.org

Palladium-catalyzed processes often involve a Pd(0)/Pd(II) catalytic cycle. A typical mechanism for C-H functionalization, such as alkenylation, begins with the formation of a Pd(II)-indole complex, followed by an electrophilic palladation step (C-H activation) to form a σ-indolylpalladium(II) intermediate. nih.gov This intermediate then undergoes migratory insertion of an alkene, followed by β-hydride elimination to yield the 3-alkenylated indole and a Pd(0) species. An oxidant is required to regenerate the active Pd(II) catalyst. nih.govacs.org Similar cycles are proposed for acylation and allylation reactions, where an organopalladium intermediate generated from the cyclization of an ortho-alkynylaniline is trapped by various electrophiles. acs.orgorganicreactions.org

Copper-catalyzed reactions are particularly useful for forming C-N bonds, such as in Ullmann-type couplings. organic-chemistry.org The synthesis of N-substituted indole-3-carboxylic acid derivatives can be achieved via a Cu(I)-catalyzed intramolecular amination of aryl bromides. nih.gov A proposed mechanism for the tandem Ullmann C-N bond formation and intramolecular cross-dehydrogenative coupling involves the initial formation of a copper-amide intermediate, followed by oxidative addition to the aryl halide. organic-chemistry.org Subsequent intramolecular C-H activation and reductive elimination forge the indole ring. Copper(II) catalysts are also effective for direct C3-chalcogenylation of indoles and for mediating multicomponent reactions to build complex carbazole (B46965) scaffolds. mdpi.comnih.gov

The table below outlines key steps in plausible catalytic cycles involving palladium and copper.

| Catalyst System | Key Mechanistic Steps | Transformation Achieved |

| Palladium(II)/Oxidant | C-H Activation (Palladation) → Migratory Insertion → β-Hydride Elimination → Re-oxidation of Pd(0) | C3-Alkenylation/Arylation of Indole |

| Palladium(0)/Ligand | Oxidative Addition → Nucleophilic Cyclization → Reductive Elimination | Synthesis of functionalized indoles from 2-alkynylanilines |

| Copper(I)/Ligand | Oxidative Addition → C-N Bond Formation (Ullmann Coupling) → C-H Activation → Reductive Elimination | Intramolecular amination for N-substituted indole synthesis |

| Copper(II)/Base | Coordination → Deprotonation → C-H Functionalization (e.g., Chan-Lam coupling) | N-Arylation or C-H sulfonylation of Indole |

Biological Target Interactions and Mechanistic Effects of 1 Carbamoyl 1h Indole 3 Carboxylic Acid and Its Derivatives

Interaction with Enzymes

Derivatives of 1-carbamoyl-1H-indole-3-carboxylic acid have been investigated for their ability to interact with and modulate the activity of several key enzymes implicated in a range of diseases. The indole (B1671886) scaffold serves as a versatile template for designing specific inhibitors that can fit into the active sites of these enzymes, leading to the disruption of their catalytic functions.

Enzyme Inhibition Mechanisms

The inhibitory activity of indole derivatives has been demonstrated against a variety of enzymes, including cyclooxygenase-2 (COX-2), HIV-1 integrase, Cdc7 kinase, matrix metalloproteinases (MMPs), and histone deacetylases (HDACs). The mechanism of inhibition is often rooted in the specific structural features of the indole derivatives that allow them to bind to the enzyme's active site or allosteric sites, thereby preventing the natural substrate from binding or interfering with the catalytic process.

Cyclooxygenase-2 (COX-2): Certain indole derivatives exhibit anti-inflammatory properties through the selective inhibition of COX-2. nih.gov This enzyme is a key player in the inflammatory cascade, responsible for the synthesis of prostaglandins. nih.gov The selective inhibition of COX-2 over COX-1 is a desirable characteristic as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs. youtube.com For instance, derivatives of indomethacin (B1671933), an indole-containing drug, have been designed to achieve potent and selective COX-2 inhibition. nih.gov The mechanism often involves the insertion of the indole moiety into a hydrophobic pocket of the COX-2 active site, with other functional groups forming crucial interactions, such as hydrogen bonds with key residues like Arg120, which is important for the interaction with COX-2. nih.gov

HIV-1 Integrase: Indole-2-carboxylic acid derivatives have been identified as potent inhibitors of HIV-1 integrase, a crucial enzyme for the replication of the virus. nih.govnih.gov These compounds primarily act as integrase strand transfer inhibitors (INSTIs). nih.govnih.gov The inhibitory mechanism involves the chelation of two magnesium ions within the enzyme's active site by the indole core and the C2 carboxyl group. nih.govnih.gov This interaction prevents the enzyme from catalyzing the insertion of viral DNA into the host genome.

Cdc7 Kinase: A class of Cdc7 kinase inhibitors has been developed based on a substituted indole core, specifically 5-azaindole (B1197152) and 7-azaindole (B17877) derivatives. nih.govnih.gov Cdc7 kinase is essential for the initiation and regulation of DNA replication, making it a target for cancer therapy. nih.govnih.gov The inhibition mechanism involves the binding of the azaindole scaffold to the hinge region of the ATP-binding site of the kinase. nih.gov

Matrix Metalloproteinases (MMPs): Indole-based inhibitors have been developed to target MMPs, which are zinc-dependent enzymes involved in the degradation of the extracellular matrix and are implicated in diseases like arthritis and cancer. nih.gov For example, a novel indole-based MMP-13 inhibitor was identified that binds to the S1' pocket of the protein. nih.gov Additionally, certain indeno[1,2-b]indole (B1252910) derivatives have shown inhibitory effects on MMP-9 activity. nih.gov

Histone Deacetylases (HDACs): Derivatives of indole-3-butyric acid have been discovered as potent histone deacetylase inhibitors. google.com These compounds have shown inhibitory activity against multiple HDAC isoforms. The mechanism of action for many HDAC inhibitors involves a zinc-binding group on the molecule that chelates the zinc ion in the active site of the enzyme, a linker region, and a cap group that interacts with the surface of the enzyme.

Below is a table summarizing the inhibitory activities of selected indole derivatives against various enzymes.

| Compound Class | Target Enzyme | Specific Derivative Example | IC50 Value | Reference |

| Indole-2-carboxylic acid derivatives | HIV-1 Integrase | Derivative 20a | 0.13 µM | nih.govnih.gov |

| N-1 and C-3 substituted indole derivatives | COX-2 | Derivative 27 | 0.32 µM | nih.gov |

| 5-azaindole derivatives | Cdc7 kinase | Not specified | Potent inhibition | nih.govnih.gov |

| Indole-based inhibitors | MMP-13 | Not specified | Potent inhibition | nih.gov |

| Indole-3-butyric acid derivatives | HDACs | Not specified | Potent inhibition | google.com |

Structure-Mechanism Relationships of Enzyme Binding

The specific structural features of indole derivatives are critical for their potent and selective inhibition of target enzymes. Molecular docking, X-ray crystallography, and NMR studies have provided insights into the binding modes of these compounds.

For HIV-1 integrase inhibitors , the indole core and the C2 carboxyl group are crucial for chelating the two Mg2+ ions in the active site. nih.govnih.gov Further structural optimizations, such as the introduction of a long branch on C3 of the indole core, can enhance the interaction with a hydrophobic cavity near the active site, improving the inhibitory effect. nih.govnih.gov

In the case of MMP-13 inhibitors , an indole-based compound was found to bind within the S1' pocket of the enzyme, demonstrating a novel interaction pattern. nih.gov X-ray crystallographic structures have been instrumental in guiding the elaboration of these fragment-based inhibitors to achieve high potency and selectivity. nih.gov Molecular dynamics simulations have further elucidated the role of the specificity loop of MMP-13 in ligand binding. mdpi.com

For HDAC inhibitors , X-ray crystallography of related enzyme-inhibitor complexes reveals that the cap group of the inhibitor often interacts with residues on the rim of the active site. For instance, in HDAC6, a picolyl cap group was shown to form a critical hydrogen bond with H614. acs.org While specific structural data for this compound derivatives are not detailed, the general principles of a zinc-binding group, a linker, and a cap group that interacts with the enzyme surface are expected to apply.

The binding of Cdc7 kinase inhibitors is proposed to occur in the ATP-binding pocket, with the azaindole motif acting as a hinge binder. nih.gov In the absence of co-crystallography data for these specific inhibitors, quantum mechanical conformational analysis has been used to propose the preferred binding conformation and rationalize structure-activity relationships. nih.gov

Receptor Binding Affinity and Selectivity

Indole derivatives have been shown to interact with a variety of receptors, acting as either agonists or antagonists. This interaction is highly dependent on the substitution pattern of the indole ring and the nature of the side chains, which dictate the compound's affinity and selectivity for different receptor subtypes.

Agonist and Antagonist Mechanisms

5-HT2c Receptors: A series of 1-(1-indolinyl)-2-propylamines, which are structurally related to indole derivatives, have been evaluated as 5-HT2c receptor agonists. mdma.chnih.gov These compounds have shown potential for the treatment of obesity. mdma.chnih.gov The agonist activity is believed to stem from the ability of these molecules to bind to and stabilize the active conformation of the receptor, initiating downstream signaling.

P2X7 Receptor: Indole carboxamide derivatives have been identified as antagonists of the P2X7 receptor, an ATP-gated ion channel involved in inflammation and pain. nih.govelifesciences.org Crystal structures of a mammalian P2X7 receptor in complex with five structurally-unrelated antagonists revealed that these drugs all bind to an allosteric site distinct from the ATP-binding pocket. nih.govelifesciences.org This binding occurs in a groove formed between two neighboring subunits, and the antagonism likely results from the stabilization of a resting, closed state of the channel. nih.govelifesciences.org

5-HT4 Receptor: While specific data for this compound is limited, indole-3-methanamines have been synthesized and evaluated as ligands for the 5-HT4 receptor. researchgate.net Depending on the specific substitutions, these compounds can act as agonists, promoting receptor activation.

EphB3 Receptor: While not directly involving indole derivatives, a structure-activity relationship study of pyrazolo[1,5-a]pyridine (B1195680) and imidazo[1,2-a]pyridine (B132010) derivatives as EphB3 kinase inhibitors provides insights into targeting this receptor. nih.gov The study highlights the importance of specific substitutions for achieving inhibitory activity against the kinase domain of the receptor. nih.gov

The following table summarizes the receptor binding affinities of some indole derivatives.

| Compound Class | Target Receptor | Activity | Ki or IC50 Value | Reference |

| 1-(1-indolinyl)-2-propylamines | 5-HT2c | Agonist | Potent partial agonists | mdma.chresearchgate.net |

| Indole carboxamide derivatives | P2X7 | Antagonist | Allosteric inhibition | nih.govelifesciences.org |

| Indole-3-methanamines | 5-HT4 | Ligand | Varies with substitution | researchgate.net |

Ligand-Receptor Complex Formation Studies

Understanding the formation of ligand-receptor complexes is crucial for rational drug design. For the P2X7 receptor , X-ray crystallography has provided a detailed picture of how different antagonists bind to an allosteric, inter-subunit cavity. nih.govelifesciences.org This novel drug-binding pocket accommodates a variety of small molecules primarily through hydrophobic interactions. nih.govelifesciences.org The binding of these antagonists is thought to allosterically prevent the conformational changes required for channel opening. elifesciences.org

In the case of serotonin (B10506) receptors , while crystal structures with the specific indole derivatives mentioned are not always available, molecular modeling and structure-activity relationship studies provide valuable information. For instance, the main interaction between certain indole derivatives and serotonin 5-HT1A and 5-HT2A receptors is a salt bridge between a protonatable nitrogen atom on the ligand and a conserved aspartate residue in the receptor. mdpi.com

Modulation of Cellular Signaling Pathways

The interaction of indole derivatives with their enzymatic or receptor targets initiates a cascade of intracellular events, leading to the modulation of various signaling pathways. A key pathway influenced by many indole compounds is the PI3K/Akt/mTOR/NF-κB signaling axis.

The PI3K/Akt/mTOR pathway is a critical signaling network that regulates a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism. nih.govnih.gov Dysregulation of this pathway is implicated in numerous diseases, particularly cancer and inflammatory conditions. nih.govmdpi.com

Indole compounds, such as indole-3-carbinol (B1674136) and its derivatives, have been shown to deregulate multiple cellular signaling pathways, including the PI3K/Akt/mTOR pathway. mdpi.com The inhibition of this pathway can occur at different levels. For example, some compounds can directly inhibit the activity of PI3K. Downstream, the phosphorylation and activation of Akt can be suppressed, which in turn affects the activation of mTOR.

The modulation of this pathway also impacts the NF-κB (nuclear factor kappa-B) signaling pathway. Akt can indirectly lead to the activation of NF-κB, a transcription factor that plays a pivotal role in the inflammatory response and cell survival. By inhibiting the PI3K/Akt axis, indole derivatives can consequently suppress the activation of NF-κB. This leads to a reduction in the expression of pro-inflammatory genes and can induce apoptosis in cancer cells.

The downstream effects of modulating the PI3K/Akt/mTOR/NF-κB pathway by indole derivatives include:

Inhibition of cell proliferation

Induction of apoptosis (programmed cell death)

Suppression of inflammatory responses

Inhibition of angiogenesis (the formation of new blood vessels)

These cellular effects underscore the therapeutic potential of indole derivatives in diseases characterized by aberrant signaling through this critical pathway.

Downstream Transcriptional Regulation

Derivatives of indole-3-carboxylic acid have been shown to influence the expression of various genes, thereby mediating a range of biological effects. One key mechanism involves the activation of the aryl hydrocarbon receptor (AHR), a ligand-activated transcription factor. For instance, the endogenous AHR agonist 2-(1H-indole-3-carbonyl)-thiazole-4-carboxylic acid methyl ester (ITE), an indole-3-carboxylic acid derivative, has been found to downregulate the expression of MYH9. nih.gov MYH9 encodes a component of nonmuscle myosin IIA, which is crucial for cell migration. nih.gov The inhibition of MYH9 expression by the ITE-AHR complex is a key step in its anti-migratory effects. nih.gov

Furthermore, studies on indole-3-carboxylate (B1236618) (ICOOH) in avian models have demonstrated its ability to regulate genes crucial for intestinal barrier function and inflammation. In chicken intestinal epithelial cells, ICOOH treatment led to an increased gene expression of tight junction proteins, including occludin, zonula occludens-1 (ZO-1), and Mucin-2 (MUC-2). nih.gov Concurrently, in lipopolysaccharide (LPS)-stimulated chicken macrophage cells, ICOOH was found to decrease the transcript levels of pro-inflammatory cytokines such as IL-1β and IL-8. nih.gov In vivo studies further confirmed that dietary ICOOH could reduce jejunal levels of IL-1β and IFN-γ in chickens challenged with Eimeria maxima. nih.gov

In plants, the biosynthetic pathways of indole-3-carboxylic acid derivatives are linked to defense responses. Key enzymes in this pathway, such as ARABIDOPSIS ALDEHYDE OXIDASE1 (AAO1) and Cytochrome P450 71B6 (CYP71B6), are transcriptionally co-expressed with genes involved in the synthesis of the phytoalexin camalexin, indicating a coordinated transcriptional regulation of indole-derived defense compounds. nih.govresearchgate.net

| Compound/Derivative | Target Gene/Protein | Effect on Expression | Biological Context | Source |

|---|---|---|---|---|

| 2-(1H-indole-3-carbonyl)-thiazole-4-carboxylic acid methyl ester (ITE) | MYH9 | Downregulation | Human glioma cell migration | nih.gov |

| Indole-3-carboxylate (ICOOH) | Occludin, ZO-1, MUC-2 | Upregulation | Chicken intestinal epithelial cell integrity | nih.gov |

| Indole-3-carboxylate (ICOOH) | IL-1β, IL-8, IFN-γ | Downregulation | Chicken macrophage inflammation | nih.gov |

| Indole-3-carboxylic acid pathway enzymes (e.g., AAO1, CYP71B6) | Camalexin biosynthetic genes | Co-expression | Plant defense response in Arabidopsis | nih.govresearchgate.net |

Effects on Cellular Processes

Indole-3-carboxylic acid and its derivatives exert significant effects on various fundamental cellular processes, including cell proliferation, senescence, and migration.

Research has shown that indole-3-carboxylic acid can enhance the anti-cancer potency of chemotherapeutic agents like doxorubicin. researchgate.netmedchemexpress.com In colorectal cancer cells, it amplifies doxorubicin-induced cellular senescence, a state of irreversible cell cycle arrest. researchgate.netmedchemexpress.com This is accompanied by an inhibition of cell proliferation and promotion of cell cycle arrest. researchgate.net

The regulation of cell migration is another critical cellular process influenced by indole-3-carboxylic acid derivatives. As mentioned previously, the AHR agonist ITE can block multiple modes of glioma cell migration and invasion. nih.govscienceopen.com This effect is mediated through the AHR-dependent downregulation of MYH9, which is essential for cytoskeletal contraction and cell motility. nih.gov

Furthermore, indole-3-carboxylic acid contributes to the maintenance of epithelial barrier integrity. By upregulating the expression of tight junction proteins, it strengthens the connections between intestinal epithelial cells, a crucial factor in maintaining gut homeostasis. nih.gov In bacteria, indole and its derivatives are known to function as signaling molecules that can control processes such as biofilm formation and the production of virulence factors.

| Compound/Derivative | Cellular Process | Observed Effect | Cell/Organism Model | Source |

|---|---|---|---|---|

| Indole-3-carboxylic acid | Cellular Senescence | Enhances doxorubicin-induced senescence | Human colorectal cancer cells (LS180) | researchgate.netmedchemexpress.com |

| Indole-3-carboxylic acid | Cell Proliferation | Inhibits proliferation (in combination with doxorubicin) | Human colorectal cancer cells (LS180) | researchgate.net |

| 2-(1H-indole-3-carbonyl)-thiazole-4-carboxylic acid methyl ester (ITE) | Cell Migration/Invasion | Inhibits migration and invasion | Human glioma cells | nih.govscienceopen.com |

| Indole-3-carboxylate (ICOOH) | Epithelial Barrier Integrity | Increases tight junction protein expression | Chicken intestinal epithelial cells | nih.gov |

| Indole and derivatives | Bacterial Biofilm Formation | Regulates formation | Bacteria |

Role as Endogenous Metabolites or in Biological Systems

Human and Bacterial Metabolite Pathways

Indole-3-carboxylic acid is recognized as an endogenous metabolite in humans and is also produced by various bacteria. nih.goviarc.fr Its origins are directly linked to the metabolism of the essential amino acid tryptophan. In mammals, host cells cannot synthesize indole, making its production exclusively dependent on the metabolic activity of the gut microbiota. nih.gov

The primary pathway involves the conversion of dietary tryptophan into indole and a variety of indole derivatives by commensal gut bacteria, including species like Escherichia coli and Clostridium spp. nih.gov This conversion is catalyzed by the bacterial enzyme tryptophanase. nih.gov Once produced in the gut, indole compounds can be absorbed into the bloodstream and transported to the liver for further metabolism. frontiersin.org These microbial metabolites are involved in intercellular communication within the bacterial ecosystem, regulating aspects of bacterial physiology such as virulence and antibiotic resistance. nih.gov In the human host, these molecules interact with various metabolic and immune pathways, contributing to the maintenance of gut homeostasis. frontiersin.org

Plant Growth Regulation Mechanisms

In the plant kingdom, indole-3-carboxylic acid and its derivatives are integral to growth and development, primarily through their action as auxins or by modulating auxin signaling. nih.gov Auxins are a class of plant hormones that regulate numerous processes, including root and fruit formation, cell elongation, and responses to environmental cues. frontiersin.orgresearchgate.netnih.gov

The most well-known native auxin is indole-3-acetic acid (IAA). Many synthetic indole derivatives, including those based on the indole-3-carboxylic acid scaffold, exhibit auxin-like activity. frontiersin.orgfrontiersin.orgnih.gov The mechanism of action for many auxins involves binding to specific receptor proteins, such as the Transport Inhibitor Response 1 (TIR1). frontiersin.orgfrontiersin.org This binding initiates a signaling cascade that leads to the degradation of transcriptional repressors (Aux/IAA proteins), thereby activating the expression of auxin-responsive genes that drive plant growth and development. frontiersin.org

The structural features of indole compounds, such as the distance between the aromatic ring and the carboxyl group, are critical for their activity. frontiersin.org This understanding has led to the development of novel indole-3-carboxylic acid derivatives designed to act as either agonists or antagonists of auxin receptors for applications in agriculture as plant growth regulators or herbicides. frontiersin.orgfrontiersin.orgnih.gov

Mechanistic Basis of Diverse Biological Activities

Antioxidant Mechanisms (e.g., radical scavenging)

The indole nucleus is a key structural feature that imparts antioxidant properties to many of its derivatives. nih.govresearchgate.netingentaconnect.com The primary antioxidant mechanism of indole compounds is their ability to act as radical scavengers. This can occur through two main pathways: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET), which often happen concurrently. nih.gov

In the HAT mechanism, the N-H group on the indole ring can donate a hydrogen atom to a free radical, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, thereby neutralizing it. This process forms a resonance-stabilized indolyl radical, which is less reactive and prevents further propagation of radical chain reactions. nih.gov

In the SET mechanism, the nitrogen atom of the indole ring donates a single electron to the free radical, forming a cation radical on the indole molecule and reducing the free radical. nih.gov The efficiency of these mechanisms is influenced by the substituents on the indole ring. Electron-donating groups can enhance the antioxidant capacity by making the hydrogen or electron donation more favorable. rsc.org While indole-3-carboxylic acid itself has been reported to have weak antioxidant activity, various synthetic derivatives have shown significant potency, sometimes comparable to that of standard antioxidants like vitamin E. rsc.orgresearchgate.net

Antimicrobial Mechanisms (e.g., antibacterial, antifungal, antiviral)

Derivatives of indole-3-carboxylic acid, particularly indole-3-carboxamides, have demonstrated significant antimicrobial properties. The primary mechanism of action for many of these compounds involves the disruption of microbial cell membranes.

Antibacterial Mechanisms: The antibacterial effect of these derivatives is largely attributed to their ability to perturb the bacterial membrane. nih.gov Studies on α,ω-di(indole-3-carboxamido)polyamine derivatives have shown that these molecules can effectively disrupt the membranes of both Gram-positive bacteria, such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), and the outer membrane of Gram-negative bacteria like Pseudomonas aeruginosa. nih.gov This membrane perturbation is a key factor in both their intrinsic antimicrobial activity and their ability to act as antibiotic potentiators, restoring the efficacy of conventional antibiotics against resistant strains. nih.gov The general mechanism for carboxylic acids also includes causing damage to the cell membrane and inducing a decrease in the microbial internal pH.

Research has shown that indole carboxamide derivatives can be potent inhibitors of various bacterial strains. For instance, certain derivatives exhibit minimum inhibitory concentration (MIC) values significantly lower than standard drugs like ciprofloxacin (B1669076) and ampicillin (B1664943) against S. aureus, Bacillus subtilis, and Escherichia coli. nih.gov

Antifungal Mechanisms: The antifungal activity of indole-3-carboxylic acid derivatives also appears to be linked to membrane interactions. Indole carboxamide derivatives have been found to be better inhibitors for Candida albicans than related propanamide derivatives. nih.gov Further mechanistic studies on other indole derivatives have revealed that they can inhibit the yeast-to-hypha transition and biofilm formation in C. albicans, which are crucial virulence factors. nih.gov These compounds can also damage mitochondrial function and decrease intracellular ATP content, leading to fungal cell death. nih.gov

Table 1: In Vitro Antibacterial Activity of Selected Indole Carboxamide Derivatives This table is interactive. Sort columns by clicking on the headers.

| Compound Type | Target Organism | Activity Metric (MIC) | Comparison Standard | Reference |

|---|---|---|---|---|

| Indole Carboxamides | Staphylococcus aureus | 1.56-3.13 µg/ml | Ampicillin | nih.gov |

| Indole Carboxamides | Bacillus subtilis | 1.56-12.5 µg/ml | Ampicillin | nih.gov |

| Indole Carboxamides | Escherichia coli | 1.56-12.5 µg/ml | Ciprofloxacin | nih.gov |

| 5-Bromo-indole-3-carboxamide | Staphylococcus aureus | ≤ 0.28 µM | - | nih.gov |

| 5-Bromo-indole-3-carboxamide | Acinetobacter baumannii | ≤ 0.28 µM | - | nih.gov |

Anti-inflammatory and Analgesic Mechanisms

The indole core is a well-established pharmacophore in the design of anti-inflammatory agents, with indomethacin being a classic example. Derivatives of this compound are investigated for similar properties, with mechanisms often linked to the inhibition of key enzymes in the inflammatory cascade.

One of the primary mechanisms for the anti-inflammatory action of indole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. Inhibition of COX-2 prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. While direct studies on this compound are limited, related indole derivatives have been shown to exhibit significant COX-2 inhibitory characteristics.

Furthermore, studies on nicotinic acid derivatives have highlighted the role of suppressing inflammatory cytokines, such as tumor necrosis factor (TNF)-α and interleukin (IL)-6, as an effective anti-inflammatory strategy. researchgate.net Given the structural similarities and the broad bioactivity of the indole nucleus, it is plausible that indole-3-carboxylic acid derivatives could also exert their effects by modulating these cytokine pathways.

Anthelmintic Activity Mechanisms

Derivatives of indole-3-carboxylic acid have been evaluated for their potential as anthelmintic agents, showing significant activity against helminths. msdvetmanual.com While the precise molecular mechanism for this specific class of compounds is still under investigation, it is likely to be analogous to that of other known indole-based anthelmintics or drugs with similar targets.

One major class of anthelmintics, the benzimidazoles (e.g., mebendazole (B1676124), albendazole), function by disrupting microtubule formation within the parasite's intestinal cells, which impairs nutrient absorption and leads to starvation. nih.gov Given that indole-3-carboxylic acid derivatives have shown potent activity comparable to the standard drug mebendazole against the earthworm Eudrilus eugeniae, it is possible they share a similar mechanism involving microtubule disruption. msdvetmanual.comnih.gov

Another potential mechanism is related to the action of spiroindoles, which act as antagonists of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs) in nematodes. nih.gov This antagonism leads to the inhibition of neurotransmission, resulting in flaccid paralysis of the worm and its subsequent expulsion from the host. nih.gov This neuromuscular disruption represents another plausible pathway for the anthelmintic effects of indole-based compounds.

Herbicidal Mechanisms (e.g., transport inhibitor response 1 (TIR1) antagonism)

A significant area of research for indole-3-carboxylic acid derivatives is their application as herbicides. These compounds can act as potent antagonists of the auxin receptor protein, Transport Inhibitor Response 1 (TIR1).

Auxins are critical phytohormones that regulate plant growth and development. The natural auxin, indole-3-acetic acid (IAA), promotes gene expression by binding to the TIR1 receptor, which facilitates the degradation of Aux/IAA transcriptional repressor proteins. Synthetic auxin mimics often act as agonists, causing uncontrolled growth and plant death.

In contrast, certain indole-3-carboxylic acid derivatives function as TIR1 antagonists. Their mechanism involves blocking the formation of the TIR1-IAA-Aux/IAA complex. By competing with endogenous auxin for the binding site on the TIR1 protein, these antagonists prevent the degradation of Aux/IAA repressors, thereby inhibiting auxin-responsive gene expression and disrupting normal plant growth and development, which ultimately leads to herbicidal action.

Molecular docking studies have elucidated the nature of this interaction, revealing that these indole derivatives bind to the TIR1 protein through a combination of tight π–π stacking, hydrogen bonds, and hydrophobic interactions. This antagonistic action represents a valuable mechanism for the development of new classes of herbicides.

Table 2: Herbicidal Activity of Selected Indole-3-Carboxylic Acid Derivatives as TIR1 Antagonists This table is interactive. Sort columns by clicking on the headers.

| Compound ID | Target Plant | Concentration | Effect | Reference |

|---|---|---|---|---|

| 10d | Rape (B. napus) Root | 100 mg/L | 96% inhibition | |

| 10d | Rape (B. napus) Root | 10 mg/L | 92% inhibition | |

| 10h | Rape (B. napus) Root | 100 mg/L | 95% inhibition | |

| 10h | Rape (B. napus) Root | 10 mg/L | 93% inhibition | |

| Various | Rape (B. napus) | 100 mg/L | 60-97% inhibition | |

| Various | Barnyard Grass (E. crus-galli) | 100 mg/L | 60-97% inhibition |

Applications in Organic Synthesis and Materials Science

Role as a Key Building Block for Complex Indole (B1671886) Derivatives

The indole-3-carboxylic acid framework is a fundamental starting point for the synthesis of more complex, biologically significant molecules, particularly indole alkaloids. rsc.orgekb.egresearchgate.netresearchgate.netekb.eg Synthetic chemists utilize this core structure to construct intricate polycyclic systems found in nature. The carboxylic acid at the C-3 position can be converted into various other functional groups, or it can be removed after guiding the formation of the initial indole structure.

The N-1 position of the indole ring is also a critical site for modification. The carbamoyl (B1232498) group (–CONH₂) on 1-carbamoyl-1H-indole-3-carboxylic acid acts as a protecting group that can be removed or modified in later synthetic steps. rsc.org This strategy is crucial in multi-step syntheses where the reactivity of the indole nitrogen needs to be temporarily masked to allow for selective reactions at other parts of the molecule. For instance, related N-protected indole derivatives are used as building blocks in the synthesis of complex natural products. mdpi.com By employing foundational reactions such as the Fischer indole synthesis, chemists can construct tricyclic and tetracyclic indole cores from simpler precursors, which are then elaborated into target alkaloids. rsc.org

Use as a Reagent in Specialized Chemical Transformations

Beyond its role as a structural foundation, this compound can function as a reagent in specialized chemical transformations. The carboxylic acid moiety is readily converted into more reactive intermediates, such as acyl chlorides or activated esters. unimi.it These intermediates can then be used to acylate a wide range of nucleophiles, including amines and alcohols, to form amides and esters, respectively. This reactivity is central to coupling reactions where the indole-3-carbonyl unit is appended to another molecular scaffold, a common strategy in medicinal chemistry. arkat-usa.org

For example, in peptide synthesis or related amidation reactions, the carboxylic acid is activated to facilitate the formation of a new amide bond with an amino acid or another amine-containing molecule. arkat-usa.org This allows for the systematic construction of indole carboxamides, a class of compounds with significant pharmaceutical interest. arkat-usa.org The indole nucleus itself, being electron-rich, can participate in electrophilic substitution reactions, although the reactivity is modulated by the substituents at the N-1 and C-3 positions.

Precursor for Agrochemical Research

The indole-3-carboxylic acid scaffold is of significant interest in agrochemical research due to its structural similarity to indole-3-acetic acid (IAA), a primary plant hormone (auxin) that regulates plant growth. nih.govbeilstein-journals.org Researchers have extensively explored derivatives of indole-3-carboxylic acid to develop new herbicides and plant growth regulators. nih.govfrontiersin.org These synthetic compounds often act as auxin mimics or antagonists, disrupting normal plant development. nih.govresearchgate.net

A key target for these agrochemicals is the auxin receptor protein Transport Inhibitor Response 1 (TIR1). nih.govresearchgate.net By designing molecules that bind to this receptor, scientists can create potent herbicides. Research has shown that various derivatives of 2-(1H-indol-3-yl)alkanoic acids exhibit significant herbicidal activity against both dicotyledonous and monocotyledonous weeds. nih.gov The studies involve synthesizing a library of compounds with different substituents on the indole ring and varying alkyl chain lengths to optimize biological activity. nih.govfrontiersin.org

Below is a table summarizing the herbicidal activity of selected indole-3-carboxylic acid derivatives against the root growth of rape (B. napus), a representative dicot weed.

| Compound | Substituent/Modification | Inhibition Rate (%) at 100 mg/L | Inhibition Rate (%) at 10 mg/L | Reference |

|---|---|---|---|---|

| 10d | 7-(4-chlorophenoxy)heptanoic acid side chain | 96 | 92 | nih.gov |

| 10h | 7-(4-methylphenoxy)heptanoic acid side chain | 95 | 93 | nih.gov |

| 10f | 7-(4-fluorophenoxy)heptanoic acid side chain | 90 | 85 | nih.gov |